1-T-Butyl-6,7-difluoro-2-methylbenzodiazole
Overview
Description
1-T-Butyl-6,7-difluoro-2-methylbenzodiazole is a chemical compound with the CAS Number: 1393441-70-7. It has a molecular weight of 224.25 and its IUPAC name is 1-tert-butyl-6,7-difluoro-2-methyl-1H-benzimidazole .
Molecular Structure Analysis
The molecular formula of 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole is C12H14F2N2 . The InChI code for this compound is 1S/C12H14F2N2/c1-7-15-9-6-5-8(13)10(14)11(9)16(7)12(2,3)4/h5-6H,1-4H3 .Scientific Research Applications
Decomposition Product and Safety Considerations
1-T-Butyl-6,7-difluoro-2-methylbenzodiazole has been identified as a decomposition product during the purification of hydrophobic ionic liquids, emphasizing the importance of treating ionic liquids with care due to their potentially hazardous properties and unknown toxicity or stability. This insight is crucial for researchers seeking 'green solvents' in various applications (Swatloski, Holbrey, & Rogers, 2003).
Solubility and Pharmaceutical Interpretation
The solubility behavior of various compounds, including 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole, is important in pharmaceutical applications. The non-linear van't Hoff solubility temperature plots provide insights into the physicochemical origin of solubility behaviors, which can lead to a better understanding of drug formulation and stability (Grant, Mehdizadeh, Chow, & Fairbrother, 1984).
Catalysis and Polymer Synthesis
In the field of polymer synthesis, 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole has been used in catalysis. It serves as a catalyst in reactions, for instance, in the living radical polymerization of methyl methacrylate. This application highlights its role in producing polymers with enhanced reaction rates and narrow polydispersity, useful in materials science and engineering (Carmichael, Haddleton, Bon, & Seddon, 2000).
Thermal Decomposition Studies
The study of thermal decomposition processes, such as those involving tert-butyl peroxybenzoate (TBPB), is significant in understanding the safety and stability of chemical compounds. The addition of 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole affects the thermal decomposition characteristics of TBPB, which is crucial for assessing thermal hazards in various industrial applications (Jiang, Li, Jiang, Wang, Lo, Pan, Xuhai, & Ni, 2019).
Physical Properties and Industrial Applications
Understanding the physical properties, such as refractive index and heat capacity, of 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole is essential in various industrial applications. These properties are investigated for potential use in working fluids in absorption heat pumps or chillers, demonstrating the compound's relevance in chemical engineering and industrial processes (Kim, Shin, Lee, & Ziegler, 2004).
Electrochemical Applications
The electrochemical properties of 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole are pivotal in fields like battery technology and electroplating. Its behavior under various electrochemical conditions, including cyclic voltammetry and square wave voltammetry, provides insights into its applications in energy storage and conversion technologies (Xiao & Johnson, 2003).
properties
IUPAC Name |
1-tert-butyl-6,7-difluoro-2-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2/c1-7-15-9-6-5-8(13)10(14)11(9)16(7)12(2,3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIFKPFBPSQSPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(C)(C)C)C(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601176761 | |
Record name | 1H-Benzimidazole, 1-(1,1-dimethylethyl)-6,7-difluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601176761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-T-Butyl-6,7-difluoro-2-methylbenzodiazole | |
CAS RN |
1393441-70-7 | |
Record name | 1H-Benzimidazole, 1-(1,1-dimethylethyl)-6,7-difluoro-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole, 1-(1,1-dimethylethyl)-6,7-difluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601176761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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